molecular formula C15H21FN2O B3942710 N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No.: B3942710
M. Wt: 264.34 g/mol
InChI Key: AIHSPGQOWNOABT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Piperidine Introduction: The intermediate is then reacted with 4-methylpiperidine under controlled conditions to introduce the piperidine moiety.

    Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction, typically using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms, such as the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including its interactions with specific receptors or enzymes.

    Medicine: Research has investigated its potential as a pharmacological agent, particularly in the context of its effects on the central nervous system.

    Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exerts its effects is primarily related to its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to specific targets, while the piperidine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
  • N-(3-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide
  • N-(3-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Comparison: N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-12-5-8-18(9-6-12)10-7-15(19)17-14-4-2-3-13(16)11-14/h2-4,11-12H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSPGQOWNOABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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